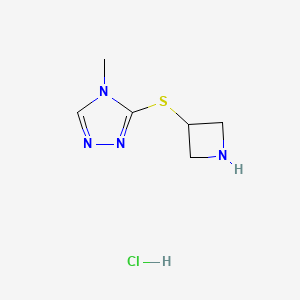
3-(azetidin-3-ylsulfanyl)-4-methyl-4H-1,2,4-triazole hydrochloride
Overview
Description
Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . The presence of a sulfanyl group (-SH) and a 1,2,4-triazole ring suggests that this compound could be a part of a larger class of sulfur and nitrogen-containing heterocycles, which are often found in pharmaceuticals and biologically active compounds .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, azetidines can generally be synthesized through methods such as the alkylation of primary amines . The 1,2,4-triazole ring could potentially be formed through a series of reactions including cyclization and deprotonation .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the azetidine and 1,2,4-triazole rings, as well as the sulfanyl and methyl groups. Azetidines are known to participate in various reactions due to the ring strain of the four-membered ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of a sulfanyl group could potentially make this compound more prone to oxidation .Scientific Research Applications
Synthesis and Biological Activity
Synthetic Pathways and Derivatives : Significant efforts have been made to synthesize derivatives of triazole compounds, including 3-(azetidin-3-ylsulfanyl)-4-methyl-4H-1,2,4-triazole hydrochloride, exploring their diverse biological activities. For instance, the synthesis of azetidinone derivatives containing 1,2,4-triazole rings has demonstrated potential anti-tubercular activity, highlighting the versatility of these compounds in drug discovery (Thomas, George, & Harindran, 2014).
Growth Regulatory Activity : Research into pyrazolesulfanyl- and isoxazolesulfanyl-1H-[1,2,4]triazoles has identified compounds with plant growth regulatory activities. This suggests potential agricultural applications for triazole derivatives in enhancing plant growth or protecting plants from diseases (Eliazyan, Shahbazyan, Pivazyan, & Yengoyan, 2011).
Anticancer Properties : The search for new anticancer agents has led to the synthesis of 1,2,4-triazole derivatives with promising anticancer properties against various cancer cell lines, indicating the potential therapeutic applications of these compounds in oncology (Ostapiuk, Matiychuk, & Obushak, 2015).
Antimicrobial Agents : The development of new antimicrobial agents is crucial in the fight against resistant strains of bacteria and fungi. Triazole derivatives, including those related to the specified compound, have been evaluated for their antimicrobial properties, showing significant activity against a range of pathogenic microorganisms (Kaplancikli, Turan-Zitouni, Ozdemir, & Revial, 2008).
Future Directions
The study of sulfur and nitrogen-containing heterocycles is a vibrant field of research, with potential applications in pharmaceuticals and materials science . This specific compound, with its combination of an azetidine ring, a 1,2,4-triazole ring, and a sulfanyl group, could be of interest for future investigations.
properties
IUPAC Name |
3-(azetidin-3-ylsulfanyl)-4-methyl-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S.ClH/c1-10-4-8-9-6(10)11-5-2-7-3-5;/h4-5,7H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWECBBVJBAKCBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SC2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-AMino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B1379021.png)




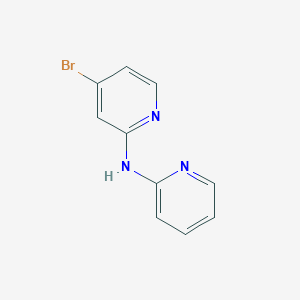
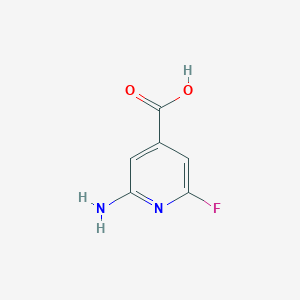
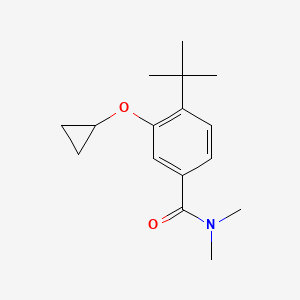
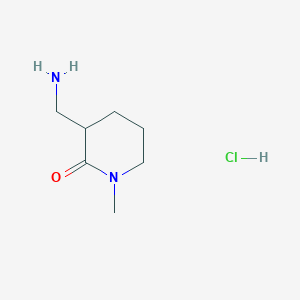

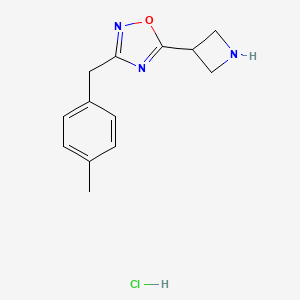
![[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1379038.png)

![4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1379041.png)